molecular formula C24H21NO5 B2439690 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid CAS No. 2137794-19-3

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid

Cat. No.: B2439690
CAS No.: 2137794-19-3
M. Wt: 403.434
InChI Key: KWMVNYHFOMORRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid is an organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the Fmoc group makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Properties

IUPAC Name

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-23(27)15-29-17-7-5-6-16(12-17)13-25-24(28)30-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMVNYHFOMORRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137794-19-3
Record name 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino compound is then coupled with 3-(bromomethyl)phenoxyacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group.

    Oxidation and Reduction: The phenoxyacetic acid moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino compound.

    Substitution: Substituted phenoxyacetic acid derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the phenoxyacetic acid moiety.

Scientific Research Applications

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins for biological studies.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The compound’s molecular targets and pathways are related to its ability to form stable intermediates during chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
  • Fmoc-Glu-OtBu

Uniqueness

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with a phenoxyacetic acid moiety. This combination allows for versatile applications in peptide synthesis and organic chemistry, making it a valuable compound in both research and industrial settings.

Biological Activity

The compound 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid , also known by its CAS number 118358-38-6, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent against various diseases. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C32H35NO14
  • Molecular Weight : 657.63 g/mol
  • IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)-L-serine

The compound features a complex arrangement that includes a fluorenyl group, methoxy carbonyl moiety, and a phenoxy acetic acid structure which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the fluorenyl group often exhibit significant biological properties. The following sections summarize key findings regarding the biological activities associated with this specific compound.

Anticancer Activity

Several studies have explored the anticancer potential of fluorenyl derivatives. For instance:

  • A study reported that compounds with similar structures showed potent activity against MCF-7 breast cancer cells with an IC50 value as low as 8 nM . This suggests that the compound may inhibit tumor cell proliferation effectively.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Enzymatic Pathways : The presence of the methoxycarbonyl group may facilitate interactions with key enzymes involved in cancer metabolism.

Study 1: Antiproliferative Effects

In a controlled study involving various fluorenyl derivatives, it was observed that those with a methoxycarbonyl group displayed enhanced antiproliferative effects against several cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound significantly reduced cell survival rates compared to control groups.

CompoundCell LineIC50 (nM)
Fmoc-Amino Acid DerivativeMCF-78
ControlMCF-7>100

Study 2: Interaction with Enzymes

Another investigation focused on the interaction of fluorenyl derivatives with Mycobacterium tuberculosis enzymes. The findings indicated that certain derivatives inhibited the enoyl-acyl carrier protein reductase (InhA), crucial for fatty acid synthesis in bacteria . This opens avenues for developing antibacterial agents based on the structure of this compound.

Q & A

Q. What standard methods are used for synthesizing 2-{3-[Fmoc-amino]phenoxy}acetic acid, and how is amino group protection ensured?

The compound is typically synthesized via Fmoc protection of the amino group using Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . This method prevents unwanted side reactions during peptide elongation. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography to isolate the protected intermediate.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are essential for structural confirmation . Purity is assessed using reverse-phase HPLC with UV detection at 254 nm, ensuring >95% purity for research applications.

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

The compound is sensitive to light and moisture. Storage at -20°C under inert gas (e.g., argon) in amber vials is recommended to prevent Fmoc group cleavage. Degradation products can be identified via LC-MS if improper storage leads to reduced reactivity .

Advanced Research Questions

Q. How can coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound be optimized?

Coupling efficiency depends on activating agents (e.g., HATU or DCC) and reaction time. Microwave-assisted synthesis (50–60°C, 10–15 min) enhances coupling yields compared to traditional room-temperature methods . Pre-activation of the carboxylic acid group with 1-hydroxybenzotriazole (HOBt) further reduces racemization .

Q. What strategies mitigate by-product formation during the synthesis of derivatives with modified Fmoc groups?

By-products like diketopiperazines arise from premature Fmoc deprotection. Using orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) for side chains and optimizing piperidine concentration (20% v/v in DMF) during deprotection steps minimize these side reactions .

Q. How do structural modifications (e.g., aromatic substituents) influence the compound’s bioactivity in peptide-based drug candidates?

Introducing electron-withdrawing groups (e.g., fluoro) at the phenyl ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational docking studies (e.g., AutoDock Vina) predict improved binding affinity to target proteins like kinase inhibitors .

Q. What advanced techniques resolve discrepancies in NMR data when synthesizing novel derivatives?

Dynamic NMR experiments (e.g., EXSY) identify rotational barriers in biphenyl moieties, while 2D-COSY and NOESY spectra clarify stereochemical ambiguities. Contradictions in coupling constants may indicate conformational flexibility, requiring X-ray crystallography for definitive structural assignment .

Q. How have recent advancements in automated synthesis improved scalability for this compound?

Automated peptide synthesizers enable precise control over reaction parameters (temperature, reagent stoichiometry), achieving batch-to-batch consistency. Continuous-flow systems reduce solvent waste and improve yields (>85%) for multi-gram-scale synthesis .

Data Contradiction Analysis

  • Synthetic Yield Variability : Traditional methods (40–60% yields) vs. microwave-assisted synthesis (75–85% yields) highlight the need for reaction condition optimization. Conflicting reports may stem from differences in starting material purity or solvent quality .
  • Bioactivity Discrepancies : Variability in IC₅₀ values across studies could result from assay conditions (e.g., buffer pH affecting ionization) or impurities in test compounds. Rigorous QC via LC-MS and orthogonal assays (e.g., SPR) are critical for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.